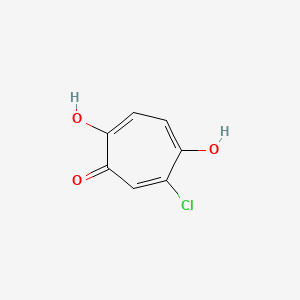
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is a derivative of tropolone, a compound known for its aromatic seven-membered ring structure. Tropolones are notable for their chelating properties with metal ions such as iron, copper, and zinc, and they exhibit various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one typically involves the chlorination of 2,5-dihydroxycyclohepta-2,4,6-trien-1-one. This can be achieved through the reaction of 2,5-dihydroxycyclohepta-2,4,6-trien-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the chlorination process to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Industry: Utilized in the development of new materials and as a chelating agent in various industrial processes
Mécanisme D'action
The mechanism of action of 6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one involves its ability to chelate metal ions, which can inhibit metalloproteases and other metal-dependent enzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropolone: The parent compound with similar chelating properties.
2,5-Dihydroxycyclohepta-2,4,6-trien-1-one: The non-chlorinated analog.
2-Chloro-2,4,6-cycloheptatrien-1-one: Another chlorinated derivative with different substitution patterns.
Uniqueness
6-Chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tropolone derivatives. Its ability to chelate metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
97652-15-8 |
|---|---|
Formule moléculaire |
C7H5ClO3 |
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
6-chloro-2,5-dihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5ClO3/c8-4-3-7(11)6(10)2-1-5(4)9/h1-3,9H,(H,10,11) |
Clé InChI |
YOAFIUWMNHSHJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=O)C(=C1)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



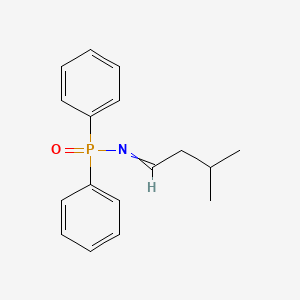
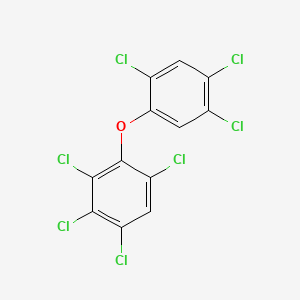
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
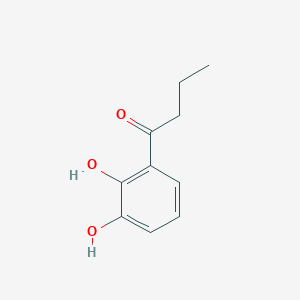
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
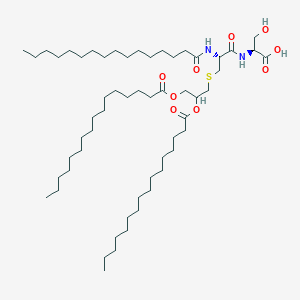
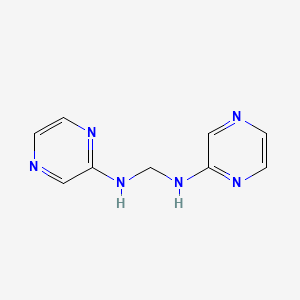
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

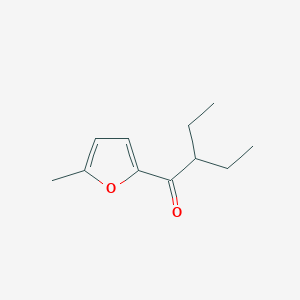


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
